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D-Allose-13C

Quantitative Analysis Metabolomics Internal Standard

D-Allose-13C is a stable isotope-labeled internal standard essential for the precise LC-MS/MS quantification of D-allose in complex biological matrices. Unlike unlabeled D-allose, its ¹³C mass shift corrects for matrix effects and ionization variability, enabling absolute quantitation. This tracer is critical for dissecting D-allose's unique anti-proliferative and longevity pathways (e.g., daf-16/sir-2.1) via metabolic flux analysis. For robust, reproducible data, choose the labeled standard.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 93780-23-5
Cat. No. B7769933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Allose-13C
CAS93780-23-5
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2
InChIKeyGZCGUPFRVQAUEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 5.46X10+5 mg/L at 30 °C, 4.79X10+5 mg/L at 20 °C
Very soluble in water
Slightly soluble in ethanol;  insoluble in acetone, ethyl acetate;  soluble in pyrine
Solubility in water: soluble

D-Allose-13C (CAS 93780-23-5): A Stable Isotope-Labeled Rare Sugar for Quantitative Metabolic Research


D-Allose-13C is a stable isotope-labeled form of the rare aldohexose sugar D-allose. D-allose is a C-3 epimer of D-glucose and a structural isomer of D-allulose, characterized by its ultra-low calorie profile and distinct biological activities [1]. The incorporation of a carbon-13 (13C) isotope creates a chemically identical, non-radioactive tracer that is distinguishable from the unlabeled, endogenous molecule by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [2]. This labeling makes D-Allose-13C a critical internal standard for accurate quantification and a precise tool for tracing metabolic pathways in complex biological systems, offering a significant advantage over its unlabeled counterpart for analytical and mechanistic studies .

Why Unlabeled D-Allose or Other Rare Sugars Cannot Substitute D-Allose-13C in Analytical Workflows


Substituting D-Allose-13C with unlabeled D-allose or other isotopically unmodified sugars (e.g., D-glucose, D-allulose) in analytical workflows leads to a critical loss of quantitative precision and metabolic tracking capability. Unlabeled D-allose is chemically indistinguishable from endogenous D-allose pools, making absolute quantification via MS impossible without a labeled internal standard to correct for matrix effects and ionization variability [1]. Similarly, while other rare sugars like D-allulose may share some physiological properties, they are not structurally identical to D-allose and will have different fragmentation patterns and retention times in LC-MS, precluding their use as precise internal standards . The 13C label provides the necessary molecular weight shift to distinguish the analyte from its endogenous counterpart, enabling accurate and reliable data acquisition that is unattainable with unlabeled compounds .

D-Allose-13C: Comparative Quantitative Evidence for Scientific Selection


Analytical Precision: D-Allose-13C as an Internal Standard vs. Unlabeled D-Allose

D-Allose-13C is specifically designed and utilized as an internal standard for the accurate quantification of unlabeled D-allose in biological samples. Its utility stems from the incorporation of a 13C isotope, which alters its molecular mass without affecting its chemical behavior . This allows for a direct, head-to-head comparison with unlabeled D-allose in mass spectrometry, where the 13C-labeled compound serves as a reference to correct for sample preparation and instrument variability . Unlabeled D-allose cannot perform this function, as it is the target analyte.

Quantitative Analysis Metabolomics Internal Standard LC-MS GC-MS NMR

Structural Differentiation: D-Allose's Unique Anti-Proliferative Potency in Glioblastoma Cells

D-allose demonstrates a distinct anti-proliferative effect on human glioblastoma (GBM) cell lines that is not observed with its C-3 epimer, D-glucose. A direct head-to-head study found that while D-glucose supports cell growth, treatment with 25 mM D-allose significantly inhibited the proliferation of U251MG and U87MG GBM cells in a dose-dependent manner [1]. Notably, this effect occurred independently of cell-cycle arrest or apoptosis, a unique mechanism not associated with D-glucose [2].

Oncology Glioblastoma Anti-proliferative Cell Biology

In Vivo Functional Divergence: D-Allose Extends Lifespan in C. elegans

In an in vivo C. elegans model, D-allose exhibits a distinct longevity effect compared to its structural isomer, D-allulose. A head-to-head comparison revealed that while D-allulose also extends lifespan, the mechanism for D-allose is unique, depending on the insulin gene daf-16 and the longevity gene sir-2.1 [1]. Specifically, 28 mM D-allose extended the lifespan of C. elegans by 23.8% (p < 0.0001), an effect not replicated by its epimer D-glucose, which does not share this anti-aging property [2].

Aging Longevity C. elegans Metabolism

Functional Sweetener Profile: D-Allose vs. Sucrose

D-Allose presents a differentiated profile as a low-calorie sweetener when compared directly to sucrose. While sucrose is the standard for sweetness and caloric load, D-allose provides approximately 80% of the sweetness of sucrose [1]. Critically, this sweetness is accompanied by a caloric value that is effectively zero, as D-allose is not readily metabolized by the body [2]. This contrasts sharply with sucrose, which contributes a full 4 kcal/g.

Food Science Nutraceuticals Sweetener Caloric Value

D-Allose-13C: Proven Application Scenarios Based on Comparative Evidence


Absolute Quantification of D-Allose in Biological Matrices via LC-MS/MS

As established, D-Allose-13C is uniquely suited as an internal standard for the precise quantification of D-allose. In metabolomics or pharmacokinetic studies, this compound can be spiked into biological samples (e.g., plasma, cell lysates) at a known concentration to correct for analyte loss during extraction and variability in MS ionization . This application directly leverages the mass difference between the labeled and unlabeled forms to provide accurate, reproducible measurements that are impossible with unlabeled D-allose alone. [1]

Tracing D-Allose Metabolic Fate and Flux via NMR Spectroscopy

The 13C label in D-Allose-13C makes it a powerful tracer for tracking the metabolic fate of D-allose in complex systems. Researchers can use high-resolution 13C NMR to monitor the incorporation of the labeled carbon into downstream metabolites, thereby quantifying metabolic fluxes and mapping biochemical pathways . This provides a level of mechanistic detail about D-allose's low-calorie metabolism and its competition with D-glucose that cannot be achieved with the unlabeled sugar. [1]

Investigating Non-Apoptotic Anti-Proliferative Mechanisms in Cancer Research

Based on direct comparative evidence, D-allose is a specific research tool for studying a novel mechanism of cell proliferation inhibition. Unlike D-glucose, D-allose reduces cell division frequency in glioblastoma cells without inducing cell-cycle arrest or apoptosis . Therefore, D-Allose-13C can be used to investigate this unique pathway, for example, by tracking its uptake and intracellular conversion in comparison to labeled D-glucose, to dissect the metabolic or signaling events responsible for this distinct biological effect. [1]

Functional Studies in Longevity and Metabolic Signaling Pathways

The in vivo lifespan extension data in C. elegans demonstrates that D-allose activates specific genetic pathways (daf-16, sir-2.1) distinct from its isomer D-allulose . D-Allose-13C can be used in future studies to probe these pathways further. For instance, it could be used to identify the direct molecular target of D-allose that initiates this signaling cascade or to trace its metabolic conversion into a signaling metabolite, leveraging the 13C label for detection in model organisms. [1]

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